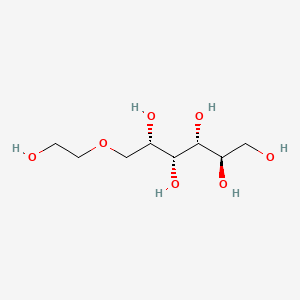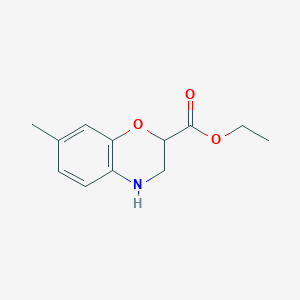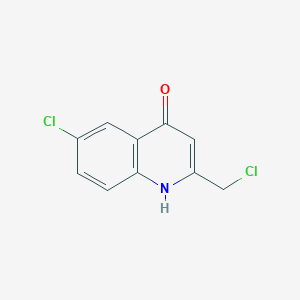
6-Chloro-2-(chloromethyl)-4(1H)-quinolinone
Vue d'ensemble
Description
6-Chloro-2-(chloromethyl)-4(1H)-quinolinone (CMQ) is an organochlorine compound that has a wide range of applications in scientific research. It is used in a variety of laboratory experiments, including those related to biochemistry, physiology, and pharmacology. CMQ is a widely studied compound due to its unique properties and potential applications in a range of scientific fields.
Applications De Recherche Scientifique
Corrosion Inhibition
6-Chloro-2-(chloromethyl)-4(1H)-quinolinone and its derivatives have been studied for their potential as corrosion inhibitors. For instance, 5-(chloromethyl)-8-quinolinol hydrochloride (a compound closely related to 6-Chloro-2-(chloromethyl)-4(1H)-quinolinone) demonstrated a significant inhibition effect on carbon steel corrosion in hydrochloric acid solutions. The compound acts as a mixed type inhibitor and forms a protective film on the metallic surface. This application is valuable in industrial contexts where corrosion of materials is a concern (Faydy et al., 2016).
Anticancer Activity
Compounds derived from 6-Chloro-2-(chloromethyl)-4(1H)-quinolinone have been explored for their anticancer properties. For example, certain quinolone derivatives have shown promising anticancer activity in vitro (Li et al., 2010). Additionally, platinum(II) complexes involving quinolinone derivatives have demonstrated significant anticancer potential in human fibroblasts and carcinoma cell lines (Živković et al., 2018).
Antimicrobial Activity
Research has also focused on the synthesis of quinolinone derivatives for their antimicrobial properties. For instance, metal chelates of 5-(4-methyl piperazinyl methylene)-8-hydroxy quinoline, a derivative, have been studied for antimicrobial activities (Patel & Vohra, 2006).
Bioimaging Applications
Quinazolinone-based fluorescent dyes, derived from the 6-Chloro-2-(chloromethyl)-4(1H)-quinolinone structure, have been developed for bioimaging purposes. These dyes exhibit solvatochromic fluorescence and are applicable for both one-photon and two-photon bioimaging, demonstrating their potential in biological and medical imaging (Liu et al., 2019).
Propriétés
IUPAC Name |
6-chloro-2-(chloromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-5-7-4-10(14)8-3-6(12)1-2-9(8)13-7/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQWGYBBKOOUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589829 | |
| Record name | 6-Chloro-2-(chloromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(chloromethyl)-4(1H)-quinolinone | |
CAS RN |
946784-67-4 | |
| Record name | 6-Chloro-2-(chloromethyl)-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946784-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(chloromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Nitrophenyl)methyl 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1628769.png)

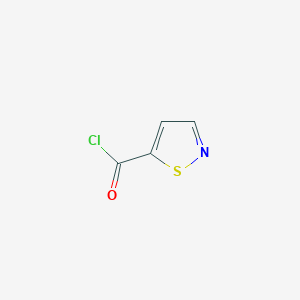
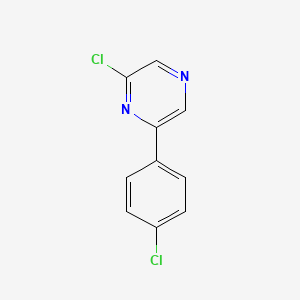
![6-Ethynyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1628778.png)

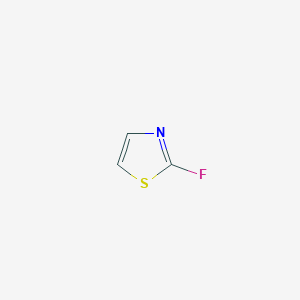
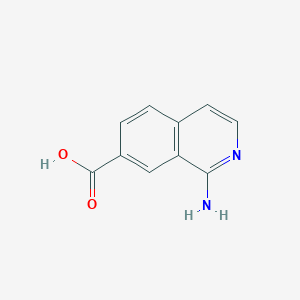
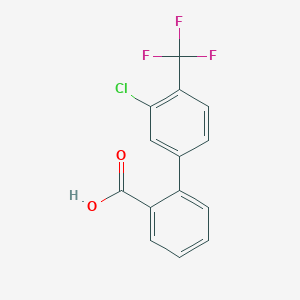
![[1-(6-Methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B1628785.png)
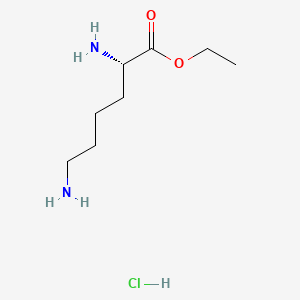
![Thieno[3,4-d]pyrimidine](/img/structure/B1628787.png)
